molecular formula C19H27NO2 B5693072 N-[(2,4-dimethoxyphenyl)methyl]adamantan-2-amine

N-[(2,4-dimethoxyphenyl)methyl]adamantan-2-amine

Cat. No.: B5693072
M. Wt: 301.4 g/mol
InChI Key: DUVXSABPHHGJLR-UHFFFAOYSA-N
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Description

N-[(2,4-dimethoxyphenyl)methyl]adamantan-2-amine is a compound that combines the structural features of adamantane and a dimethoxyphenyl group. Adamantane is a diamondoid hydrocarbon known for its stability and rigidity, while the dimethoxyphenyl group is a common motif in organic chemistry, often associated with various biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,4-dimethoxyphenyl)methyl]adamantan-2-amine typically involves the reaction of adamantan-2-amine with a suitable dimethoxyphenyl derivative. One common method is the reductive amination of adamantan-2-one with 2,4-dimethoxybenzylamine in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride . The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) under inert atmosphere conditions to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(2,4-dimethoxyphenyl)methyl]adamantan-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to produce amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethoxyphenyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in THF.

    Substitution: Nucleophiles like halides, amines, or thiols in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary or secondary amines.

Scientific Research Applications

N-[(2,4-dimethoxyphenyl)methyl]adamantan-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(2,4-dimethoxyphenyl)methyl]adamantan-2-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2,4-dimethoxyphenyl)methyl]adamantan-2-amine is unique due to the presence of the adamantane core, which imparts exceptional stability and rigidity to the molecule

Properties

IUPAC Name

N-[(2,4-dimethoxyphenyl)methyl]adamantan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27NO2/c1-21-17-4-3-14(18(10-17)22-2)11-20-19-15-6-12-5-13(8-15)9-16(19)7-12/h3-4,10,12-13,15-16,19-20H,5-9,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUVXSABPHHGJLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CNC2C3CC4CC(C3)CC2C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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